molecular formula C21H14O4 B5517397 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B5517397
M. Wt: 330.3 g/mol
InChI Key: AGPBXGAVDOHDFJ-UHFFFAOYSA-N
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Description

3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzo[c]chromen-6-ones This compound is characterized by its unique structure, which includes a phenylethoxy group attached to a benzo[c]chromen-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method includes the reaction of 2-hydroxychalcones with β-ketoesters under mild base-promoted conditions. This reaction proceeds through a domino Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization to yield the desired benzo[c]chromen-6-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. For example, an equimolar amount of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and selenium dioxide can be added in dimethylformamide along with a few drops of glacial acetic acid. This mixture is subjected to microwave irradiation at 120°C for a short duration to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the phenylethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one exerts its effects involves interactions with various molecular targets. For instance, its antineoplastic activity is believed to result from its ability to interfere with DNA replication and repair processes in cancer cells. The compound may also interact with specific enzymes, inhibiting their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific phenylethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research focused on developing new therapeutic agents and materials with specialized functions.

Properties

IUPAC Name

3-phenacyloxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4/c22-19(14-6-2-1-3-7-14)13-24-15-10-11-17-16-8-4-5-9-18(16)21(23)25-20(17)12-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPBXGAVDOHDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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